![molecular formula C22H16ClFN4O3 B1258834 (3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)
(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide is an amino acid amide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound is part of a class of chemicals involved in the synthesis of novel heterocycles, which are characterized and tested for various biological activities. This includes antimicrobial, antifungal, and antiproliferative studies (Othman & Hussein, 2020).
Biological Studies and Applications
- Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, related to this compound, have been synthesized and tested for their antitubercular and antibacterial activities. These compounds demonstrated significant activities against various strains of bacteria and tuberculosis (Bodige et al., 2019).
- Similarly, this class of compounds has been evaluated for their antimicrobial and in vitro anticancer activity, with some showing promising results. Molecular docking studies have also been conducted to understand the compound's interaction with different proteins (Fahim et al., 2021).
Anticonvulsant Activity
- Derivatives of this compound class have been synthesized and evaluated for anticonvulsant activity. Some showed significant activity in seizure models, indicating potential applications in epilepsy treatment (Ahsan et al., 2013).
Tuberculostatic Activity
- Pyrazine derivatives, closely related to this compound, have been synthesized and evaluated for tuberculostatic activity, showing promising results against tuberculosis strains (Foks et al., 2005).
Antimycobacterial Evaluation
- Studies have also been conducted on analogues of this compound for antitubercular activity, providing insights into its effectiveness against various strains of Mycobacterium tuberculosis (Ahsan et al., 2011).
Anticancer and Antioxidant Evaluation
- There is ongoing research into the anticancer and antioxidant properties of these compounds, with some showing significant activity against various cancer cell lines and radical scavenging abilities (Kamble et al., 2015).
Eigenschaften
Molekularformel |
C22H16ClFN4O3 |
|---|---|
Molekulargewicht |
438.8 g/mol |
IUPAC-Name |
(1R,2S,6R,7S)-N-(4-chlorophenyl)-4-(4-fluorophenyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-12-3-7-14(8-4-12)26-20(29)19-18-17(16-2-1-11-25-28(16)19)21(30)27(22(18)31)15-9-5-13(24)6-10-15/h1-11,16-19H,(H,26,29)/t16-,17-,18-,19+/m1/s1 |
InChI-Schlüssel |
FQVXJUPZAGDTDC-MKXGPGLRSA-N |
Isomerische SMILES |
C1=C[C@@H]2[C@@H]3[C@H]([C@H](N2N=C1)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C3=O)C5=CC=C(C=C5)F |
SMILES |
C1=CC2C3C(C(N2N=C1)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1=CC2C3C(C(N2N=C1)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C3=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



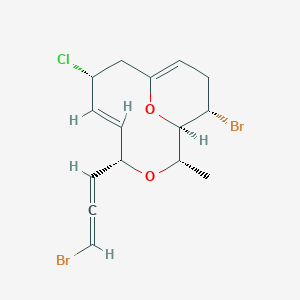
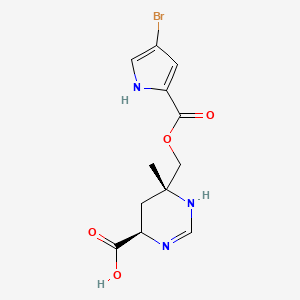
![Methyl 3-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1258754.png)

![(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B1258757.png)
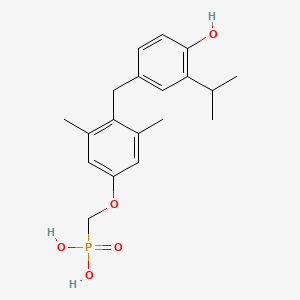
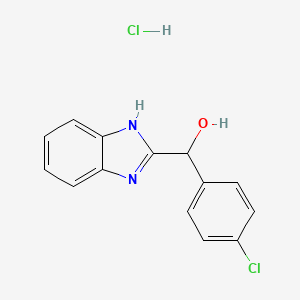
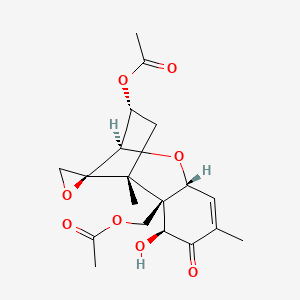
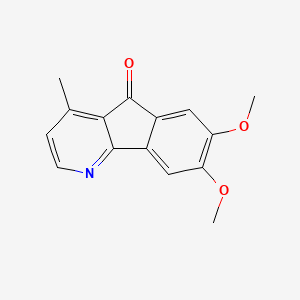
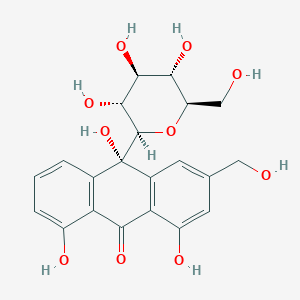
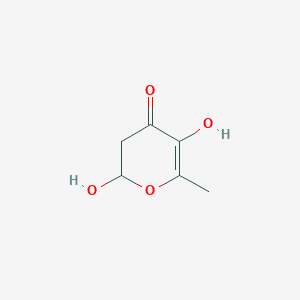
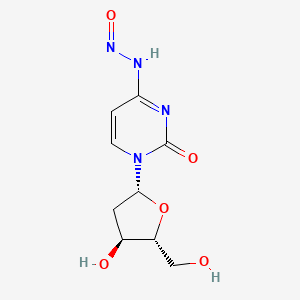
![(1S,4S,5S,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B1258774.png)
